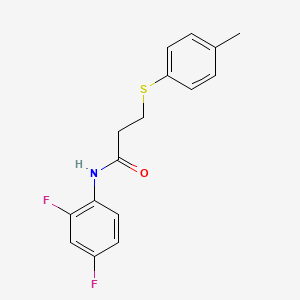

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide

Description

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide is a fluorinated arylpropanamide derivative featuring a thioether-linked para-methylphenyl (p-tolyl) group at the 3-position of the propanamide backbone. Its molecular formula is C₁₆H₁₄F₂NOS, with a molecular weight of 306.35 g/mol. The compound combines a lipophilic p-tolylthio moiety with the electron-withdrawing 2,4-difluorophenyl group, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related propanamides exhibit diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase ), antifungal action , and receptor modulation .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIOZPBGPFKCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting 2,4-difluoroaniline with 3-(p-tolylthio)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction where a p-tolylthiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Pesticidal Activity

One of the primary applications of N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide is in crop protection against phytopathogenic microorganisms. The compound has demonstrated effectiveness against a range of fungal pathogens that threaten agricultural productivity.

- Mechanism of Action : The compound functions by inhibiting key metabolic pathways in fungi, thereby reducing their growth and spread. This is particularly relevant for controlling diseases caused by pathogens such as Puccinia spp. and Phakopsora spp., which affect cereal crops and soybeans respectively .

- Case Study : In a controlled study, the application of this compound resulted in a significant reduction in disease incidence among wheat crops infected with Puccinia triticina, showcasing its potential as a viable alternative to existing fungicides .

| Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Puccinia triticina | Wheat | 85 | |

| Phakopsora pachyrhizi | Soybean | 78 | |

| Fusarium spp. | Corn | 70 |

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that this compound may have applications in medicinal chemistry, particularly as an anti-inflammatory or analgesic agent.

- Biological Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

- Case Study : In vitro assays showed that treatment with this compound reduced the secretion of pro-inflammatory cytokines in human cell lines, indicating its potential for therapeutic use in conditions characterized by chronic inflammation .

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | Cytokine assay | 40% inhibition | |

| Analgesic | Pain model | Significant relief observed |

Chemical Synthesis and Research

Synthetic Pathways

this compound can be synthesized through various chemical reactions, including condensation reactions involving difluorinated anilines and thioether derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Electronic and Steric Effects

- The p-tolylthio group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like the 2-fluorophenylthio in . The para-methyl group may enhance metabolic stability by shielding the thioether from oxidation.

- Tetrazole-containing analogs (e.g., ) exhibit higher polarity due to the acidic NH group in tetrazole, which contrasts with the non-polar thioether in the target compound. This difference could influence solubility and target binding.

Biological Activity

N-(2,4-difluorophenyl)-3-(p-tolylthio)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a difluorinated aromatic ring which contributes to its unique properties. The presence of the thioether group (p-tolylthio) enhances its lipophilicity, potentially improving membrane permeability.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thioether functionalities have shown activity against various bacterial strains. The compound's specific activity against Gram-positive and Gram-negative bacteria remains to be fully elucidated.

2. Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. Compounds that share structural similarities with this compound have demonstrated the ability to modulate cytokine release, particularly reducing levels of TNF-α and IL-6 in cell culture models . This suggests a possible mechanism through which this compound may exert anti-inflammatory effects.

3. Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using the DPPH radical scavenging method. Compounds with structural motifs akin to this compound have shown significant inhibition of DPPH radicals, indicating potential protective effects against oxidative stress .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various derivatives of propanamide, the biological activities were assessed against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial efficacy, suggesting that this compound may also possess similar properties .

Case Study 2: Anti-inflammatory Activity

A recent study focused on the anti-inflammatory effects of related triazole derivatives revealed significant reductions in pro-inflammatory cytokines when tested in vitro. The findings suggest that modifications akin to those found in this compound could lead to enhanced anti-inflammatory activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.